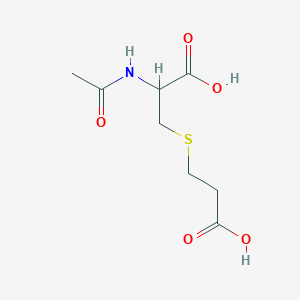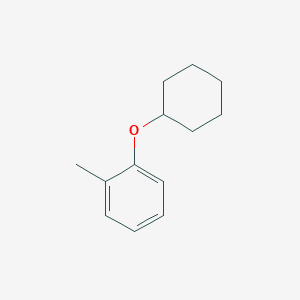![molecular formula C10H12ClIN2 B12293628 2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)
2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine is a halogenated pyridine derivative This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine typically involves halogenation reactionsThe reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine involves its interaction with specific molecular targets. The halogen atoms and pyrrolidinyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-iodo-5-methylpyridine
- 2-Chloro-3-iodo-5-nitropyridine
- 2-Chloro-3-iodo-5-aminopyridine
Uniqueness
2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine is unique due to the presence of the pyrrolidinyl group, which imparts specific chemical and biological properties. This distinguishes it from other halogenated pyridines, making it valuable for targeted research and applications .
Propriétés
Formule moléculaire |
C10H12ClIN2 |
|---|---|
Poids moléculaire |
322.57 g/mol |
Nom IUPAC |
2-chloro-3-iodo-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H12ClIN2/c1-14-4-2-3-9(14)7-5-8(12)10(11)13-6-7/h5-6,9H,2-4H2,1H3 |
Clé InChI |
VRPODFRDDPRLOO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C2=CC(=C(N=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B12293597.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B12293603.png)

![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B12293619.png)
